molecular formula C8H15IO2 B6271281 2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane CAS No. 2763750-83-8

2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane

Cat. No.: B6271281
CAS No.: 2763750-83-8
M. Wt: 270.1
InChI Key:
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Description

2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane is an organic compound characterized by the presence of an iodomethyl group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane typically involves the iodination of a precursor compound. One common method is the reaction of 2,5,5-trimethyl-1,4-dioxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and other substituted compounds.

    Oxidation Reactions: Products include aldehydes and ketones.

    Reduction Reactions: The major product is the corresponding methyl derivative.

Scientific Research Applications

2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane involves its interaction with various molecular targets. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds that can interact with biological targets. The compound’s effects are mediated through its ability to modify the structure and function of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(bromomethyl)-2,5,5-trimethyl-1,4-dioxane
  • 2-(chloromethyl)-2,5,5-trimethyl-1,4-dioxane
  • 2-(fluoromethyl)-2,5,5-trimethyl-1,4-dioxane

Uniqueness

2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

2763750-83-8

Molecular Formula

C8H15IO2

Molecular Weight

270.1

Purity

95

Origin of Product

United States

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